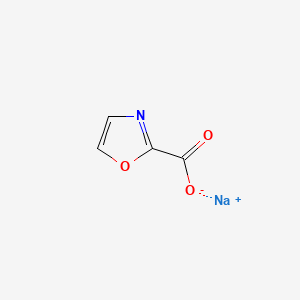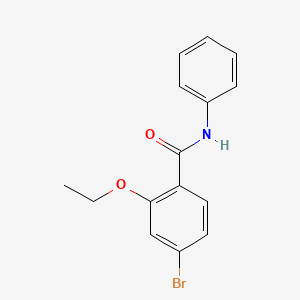
2-(4-Fluoro-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Scientific Research Applications
Bacterial Catabolism and Biotechnological Applications
Indole-3-acetic acid (IAA) is a well-known plant hormone involved in numerous plant growth processes. Bacteria capable of catabolizing IAA could offer insights into bioremediation technologies or agricultural practices where controlling plant hormone levels is crucial. Research by Laird et al. (2020) identified gene clusters in bacteria responsible for the aerobic degradation of IAA, highlighting potential applications in biotechnology and environmental management (Laird, Flores, & Leveau, 2020).
Auxin and Gibberellic Acid Effects on Algal Growth
The effects of auxins, such as indole-acetic acid, on algae offer insights into basic biological processes and potential applications in biofuels and bioproducts. Conrad, Saltman, and Eppley (1959) investigated the impact of auxins on the growth of Ulothrix, an alga, which could inform research on algae-based biofuels or bioproducts (Conrad, Saltman, & Eppley, 1959).
Herbicide Toxicity and Environmental Impact
Research on herbicides like 2,4-D, structurally similar to 2-(4-Fluoro-1H-indol-1-yl)acetic acid, helps understand the environmental impact and safety of chemical use in agriculture. A scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity underscores the importance of studying such compounds for environmental safety and regulatory purposes (Zuanazzi, Ghisi, & Oliveira, 2020).
Indole Synthesis and Chemical Applications
Research on indole synthesis, including derivatives like this compound, is crucial for pharmaceuticals and organic chemistry. Taber and Tirunahari (2011) reviewed methods for indole synthesis, presenting a classification system that aids in the development of new pharmaceuticals and organic compounds (Taber & Tirunahari, 2011).
Yeast Response to Acetic Acid and Fermentation Technologies
Understanding how yeasts respond to acetic acid is vital for fermentation technologies and biofuel production. Chaves et al. (2021) reviewed the molecular events involved in yeast cell death induced by acetic acid, providing insights that could improve industrial fermentation processes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Safety and Hazards
The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication (for antiviral activity) to those involved in inflammation (for anti-inflammatory activity).
Result of Action
Given the broad biological activities of indole derivatives, the effects can range from inhibiting viral replication (for antiviral activity) to reducing inflammation (for anti-inflammatory activity) .
Action Environment
The action, efficacy, and stability of 2-(4-Fluoro-1H-indol-1-yl)acetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-35-4 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)



![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)






